molecular formula C20H28ClN3O3S B12861451 2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide

2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide

Cat. No.: B12861451
M. Wt: 426.0 g/mol
InChI Key: KRTWQGKOABBBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide is a synthetic organic compound. It features an adamantane moiety, which is known for its stability and unique three-dimensional structure, making it a valuable scaffold in medicinal chemistry. The compound also contains a sulfonamide group, which is often associated with antibacterial and diuretic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce an amino group.

    Coupling Reaction: The functionalized adamantane is then coupled with a chloro-substituted phenyl acetamide derivative under appropriate conditions, often using a coupling reagent like EDCI or DCC.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(Adamantan-1-ylamino)-N-(2-chloro-5-(N,N-dimethylsulfamoyl)phenyl)acetamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying protein-ligand interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly for its sulfonamide group.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the natural substrate or by binding to the active site. The adamantane moiety might enhance binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Adamantan-1-ylamino)-N-(2-chlorophenyl)acetamide: Lacks the sulfonamide group.

    2-(Adamantan-1-ylamino)-N-(5-(N,N-dimethylsulfamoyl)phenyl)acetamide: Different substitution pattern on the phenyl ring.

Uniqueness

The combination of the adamantane moiety with a sulfonamide group and a chloro-substituted phenyl ring makes this compound unique. This structure could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H28ClN3O3S

Molecular Weight

426.0 g/mol

IUPAC Name

2-(1-adamantylamino)-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H28ClN3O3S/c1-24(2)28(26,27)16-3-4-17(21)18(8-16)23-19(25)12-22-20-9-13-5-14(10-20)7-15(6-13)11-20/h3-4,8,13-15,22H,5-7,9-12H2,1-2H3,(H,23,25)

InChI Key

KRTWQGKOABBBLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CNC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.